AZD-5069

Description

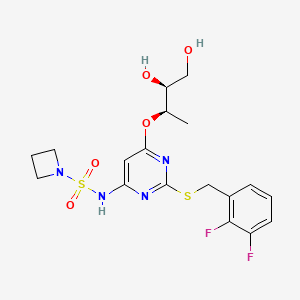

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZECRCLSIGFCIO-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878385-84-3 | |

| Record name | AZD-5069 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878385843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5069 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-[[(2,3-Difluorophenyl)methyl]thio]-6-{[(1R,2S)-2,3-dihydroxy-1-methylpropyl]oxy}-4-pyrimidinyl]-1-azetidinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-5069 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ADT8JXB9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-5069: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5069 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), a key mediator of the inflammatory response. By blocking the action of CXCR2, this compound inhibits the recruitment and activation of neutrophils, immune cells that play a central role in a variety of inflammatory diseases and have been implicated in tumor progression. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of this compound, intended for professionals in the field of drug development and research.

Discovery and Development

This compound was developed by AstraZeneca as a potential treatment for inflammatory diseases. The discovery process focused on identifying a small molecule that could selectively and reversibly inhibit the CXCR2 receptor, thereby modulating the inflammatory cascade. Preclinical studies demonstrated its ability to block neutrophil migration and activation, leading to its investigation in various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis. More recently, the role of CXCR2 in cancer has led to the exploration of this compound in oncology, particularly in combination with immunotherapy.

Mechanism of Action

This compound is an orally bioavailable, selective, and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G protein-coupled receptor that, upon binding to its chemokine ligands (such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8), triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species. By binding to CXCR2, this compound allosterically inhibits the binding of these chemokines, thereby preventing receptor activation and the subsequent downstream signaling events that drive neutrophil-mediated inflammation and tissue damage.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including its binding affinity, potency in functional assays, and pharmacokinetic parameters.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Assay | Reference |

| IC50 (CXCR2 Binding) | 0.79 nM | Human | Radioligand binding assay | [2] |

| pIC50 (CXCL8 Binding to CXCR2) | 8.8 | Human | Radioligand binding assay | [3] |

| pIC50 (CXCL8 Binding to CXCR1) | 6.5 | Human | Radioligand binding assay | [3] |

| pA2 (Neutrophil Chemotaxis, CXCL1) | ~9.6 | Human | Chemotaxis assay | [4] |

| pA2 (Adhesion Molecule Expression, CXCL1) | 6.9 | Human | Adhesion molecule expression assay | [4] |

| CXCR2 Selectivity | >150-fold vs CXCR1 and CCR2b | Human | Receptor binding assays | [2] |

Table 2: Clinical and Pharmacokinetic Data of this compound

| Parameter | Value | Condition/Population | Notes | Reference |

| Route of Administration | Oral | N/A | Small molecule | [2] |

| Metabolism | Partially via CYP3A4 | N/A | Co-administration with ketoconazole (B1673606) increased AUC by 2.1-fold and Cmax by 1.6-fold. | [2] |

| Effect on Sputum Neutrophils | 69% reduction | Bronchiectasis patients (80 mg BID for 4 weeks) | Statistically significant reduction. | [5] |

| Effect on Blood Neutrophils | ~25% sustained reduction | Severe asthmatics (45 mg BID for up to 12 months) | Reversible upon discontinuation. | [2] |

| Receptor Occupancy | >96% | Severe asthmatics (at trough plasma levels with 45 mg BID) | Based on whole blood CD11b expression assay. | [2] |

Synthesis Pathway

The synthesis of this compound, chemically named N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide, has been described in the patent literature. The core of the synthesis involves the construction of a substituted pyrimidine (B1678525) ring, followed by the introduction of the key side chains.

A plausible synthetic route, based on available information, is outlined below. This involves the reaction of a pyrimidine precursor with (2,3-difluorophenyl)methanethiol (B1608961) and a chiral diol side chain, followed by the addition of the azetidine-1-sulfonamide (B1521258) group. The chiral diol can be prepared from a readily available chiral starting material such as L-ascorbic acid.

It is important to note that the following is a generalized representation and specific reaction conditions, yields, and purification methods would be detailed in the relevant patents and publications.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of the protocols for the CXCR2 binding assay and the neutrophil chemotaxis assay.

CXCR2 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CXCR2 receptor.

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human CXCR2 receptor are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.

-

Binding Reaction: A fixed concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki).

Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

-

Chemotaxis Chamber: A Boyden chamber or a similar multi-well plate with a porous membrane insert is used.

-

Assay Setup: A solution containing a chemoattractant (e.g., CXCL1 or CXCL8) is placed in the lower chamber. The isolated neutrophils, pre-incubated with varying concentrations of the test compound (this compound), are placed in the upper chamber (the insert).

-

Incubation: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant.

-

Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope, or by using a fluorescent dye that binds to the cells and measuring the fluorescence.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the neutrophil migration (IC50). The pA2 value, a measure of antagonist potency, can also be calculated.

Visualizations

Signaling Pathway of CXCR2 and Inhibition by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]

- 3. Competitive receptor binding assay to probe for agonist binding to CXCR2 protocol v1 [protocols.io]

- 4. criver.com [criver.com]

- 5. Syntheses of a radiolabelled CXCR2 antagonist AZD5069 and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-5069: A Technical Guide to a Selective CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AZD-5069, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The information compiled herein, including quantitative pharmacological data, detailed experimental methodologies, and pathway visualizations, is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, immunology, and drug development.

Core Mechanism of Action

This compound is an orally bioavailable, small-molecule, and reversible antagonist of the human CXCR2 receptor.[1][2] It functions by directly binding to CXCR2, a G protein-coupled receptor (GPCR), thereby inhibiting its activation by endogenous chemokine ligands such as CXCL1 and CXCL8 (Interleukin-8).[2][3] This blockade prevents the downstream signaling cascades that mediate the chemotaxis, migration, and activation of neutrophils and other immune cells.[1][4] Consequently, this compound effectively reduces neutrophil recruitment from the bloodstream into sites of inflammation.[2] The antagonism is described as slowly reversible, with time and temperature-dependent effects on its pharmacological activity and binding kinetics.[3][5]

CXCR2 Signaling Pathways

The CXCR2 receptor is a key regulator of neutrophil trafficking and plays a critical role in inflammatory responses.[6] Its activation by ligands like CXCL8 initiates a cascade of intracellular events crucial for directed cell migration.

Standard CXCR2 Signaling Cascade

Upon ligand binding, CXCR2 undergoes a conformational change, activating an associated heterotrimeric G-protein (primarily Gαi).[7] This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer.[4][7] Both components then trigger distinct downstream signaling pathways:

-

Gβγ Subunit: Activates Phospholipase C-β (PLC-β) and Phosphoinositide 3-kinase (PI3K).[7]

-

PLC-β activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, a critical step for cell activation and migration.[4][7]

-

PI3K activation leads to the phosphorylation of Akt (Protein Kinase B), a key regulator of cell survival and proliferation.[7]

-

-

Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[7]

-

MAPK Pathway: CXCR2 activation also stimulates the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is involved in regulating gene expression and cell proliferation.[4][7]

Collectively, these pathways orchestrate the cellular responses required for chemotaxis, including cytoskeletal rearrangement, adhesion molecule expression, and directed movement towards the chemokine gradient.[4]

Inhibition by this compound

This compound acts as a competitive antagonist, occupying the ligand-binding site on the CXCR2 receptor. This prevents CXCL8 and other cognate chemokines from binding and initiating the signaling cascade. By blocking the receptor at the top of the pathway, this compound effectively abrogates all downstream events, including G-protein activation, calcium mobilization, and MAPK pathway stimulation, thereby inhibiting neutrophil migration and inflammation.

Quantitative Data Summary

The pharmacological and pharmacokinetic properties of this compound have been characterized through a series of preclinical and clinical studies. The key quantitative data are summarized below.

Preclinical Pharmacology

| Parameter | Species/System | Value | Reference(s) |

| CXCR2 Binding | |||

| IC₅₀ | Human CXCR2 | 0.79 nM | [1][8][9] |

| pIC₅₀ (vs. [¹²⁵I]-CXCL8) | Human CXCR2 | 9.1 | [3][10] |

| pIC₅₀ (vs. CXCL8) | Human CXCR2 | 8.8 | [5] |

| CXCR1 Binding | |||

| pIC₅₀ (vs. CXCL8) | Human CXCR1 | 6.5 | [5] |

| Selectivity | |||

| CXCR2 vs. CXCR1/CCR2b | Human Receptors | >150-fold | [1] |

| Functional Activity | |||

| pA₂ (Neutrophil Chemotaxis vs. CXCL1) | Human Neutrophils | ~9.6 | [3][10] |

| pA₂ (Adhesion Molecule Expression vs. CXCL1) | Human Neutrophils | 6.9 | [3][10] |

Clinical Pharmacokinetics (Healthy Volunteers)

| Parameter | Condition | Value | Reference(s) |

| Absorption | |||

| Time to Cₘₐₓ (Tₘₐₓ) | Fasting | ~2 hours | [11] |

| Distribution | |||

| Protein Binding | Human Plasma | 99% | [1] |

| Elimination | |||

| Terminal Half-life (t½) | Single Dose | ~11 hours | [8][11][12] |

| Dosing | |||

| Accumulation | Twice-daily (BID) | ~1.1-fold | [8][11] |

| Drug Interactions | |||

| Effect of High-Fat Meal | on Cₘₐₓ | ↓ 50% | [11] |

| on AUC | Unchanged | [11] | |

| Co-administration with Ketoconazole (CYP3A4 Inhibitor) | on Cₘₐₓ | ↑ 1.6-fold | [1][8][11] |

| on AUC | ↑ 2.1-fold | [1][8][11] |

Clinical Pharmacodynamics & Efficacy

| Indication | Dose Regimen | Outcome Measure | Result | Reference(s) |

| Bronchiectasis | 80 mg BID (4 weeks) | Sputum Absolute Neutrophil Count | ↓ 69% (vs. Placebo) | [1] |

| Severe Asthma | 45 mg BID (6 months) | Receptor Occupancy | >96% | [1] |

| 45 mg BID (12 months) | Blood Neutrophil Count | ↓ ~25% (Reversible) | [1] | |

| 5, 15, or 45 mg BID (6 months) | Rate of Severe Exacerbations | No significant reduction | [1] |

Experimental Protocols

Detailed methodologies for key assays used to characterize CXCR2 antagonists are provided below. These protocols are synthesized from established methods and literature reports.

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CXCR2 receptor, allowing for the determination of its binding affinity (IC₅₀/Kᵢ).

References

- 1. Remote Inflammatory Preconditioning Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Inhibition of Intrinsic Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Lipopolysaccharide (LPS) Lung Inflammation Model [bio-protocol.org]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 6. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fpsgamezone.com [fpsgamezone.com]

- 9. Attenuation of LPS-induced acute lung injury by continentalic acid in rodents through inhibition of inflammatory mediators correlates with increased Nrf2 protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Attenuation of lipopolysaccharide-induced lung inflammation by ascorbic acid in rats: Histopathological and ultrastructural study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. criver.com [criver.com]

In-Vitro Biological Activity of AZD-5069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in-vitro studies defining the biological activity of AZD-5069, a potent and selective antagonist of the human C-X-C chemokine receptor 2 (CXCR2). The data and methodologies presented herein are compiled from foundational pharmacological studies to serve as a comprehensive resource for researchers in inflammation, immunology, and drug development.

Core Biological Activity: CXCR2 Antagonism

This compound is characterized as a potent, selective, and slowly reversible antagonist of the human CXCR2 receptor.[1][2][3] Its mechanism of action centers on inhibiting the binding of endogenous CXCR2 ligands, primarily the ELR+ CXC chemokines such as CXCL8 (IL-8) and CXCL1 (GRO-α), thereby blocking the downstream signaling cascades that lead to neutrophil activation and recruitment.[1][2][3]

Quantitative In-Vitro Activity

The following tables summarize the key quantitative data from initial in-vitro studies of this compound.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Ligand | Cell System | Reference |

| IC50 | 0.79 nM | [125I]-CXCL8 | Human CXCR2 expressing cells | [1] |

| pIC50 | 9.1 | Radiolabeled CXCL8 | Human CXCR2 | [2][3] |

Table 2: Functional Antagonism of Neutrophil Responses by this compound

| Assay | pA2 | Agonist | Primary Cell Type | Reference |

| Neutrophil Chemotaxis | ~9.6 | CXCL1 | Human Polymorphonuclear Neutrophils (PMNs) | [2][3] |

| Adhesion Molecule (CD11b) Expression | 6.9 | CXCL1 | Human Polymorphonuclear Neutrophils (PMNs) | [2][3] |

| Calcium Mobilization | Insurmountable Antagonism | CXCL8 | Human Polymorphonuclear Neutrophils (PMNs) | [2][3] |

Signaling Pathway and Experimental Workflow Visualizations

CXCR2 Signaling Pathway and Point of this compound Intervention

The following diagram illustrates the canonical CXCR2 signaling pathway leading to neutrophil chemotaxis and the inhibitory action of this compound.

Experimental Workflow for In-Vitro Assays

The following diagram outlines the general workflow for the key in-vitro experiments used to characterize this compound.

References

An In-depth Technical Guide to the Pharmacological Profile of AZD-5069

For Researchers, Scientists, and Drug Development Professionals

AZD-5069 is a potent and selective small-molecule antagonist of the human C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Developed for its potential as a therapeutic agent in inflammatory conditions, this compound has been investigated in a variety of preclinical and clinical settings. This guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, binding kinetics, in vitro and in vivo effects, and clinical pharmacology.

Mechanism of Action

This compound functions as a selective, reversible antagonist of the CXCR2 receptor.[2] The antagonism is time and temperature-dependent, exhibiting characteristics of slow reversibility.[3][4] CXCR2 is a G protein-coupled receptor predominantly expressed on neutrophils and is instrumental in their migration to sites of inflammation upon activation by cognate chemokines such as CXCL1 and CXCL8 (IL-8).[1][3] By blocking this receptor, this compound inhibits the downstream signaling cascade responsible for neutrophil chemotaxis, adhesion, and activation, thereby mitigating neutrophil-driven inflammation.[2][3]

Signaling Pathway of CXCR2 and Inhibition by this compound

Caption: CXCR2 signaling cascade and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Assay | Value | Reference(s) |

| IC₅₀ | Human | CXCR2 Radioligand (CXCL8) Binding | 0.79 nM | [2][5] |

| pIC₅₀ | Human | CXCR2 Radioligand (CXCL8) Binding | 9.1 | [3][6] |

| pIC₅₀ | Human | CXCR1 Radioligand (CXCL8) Binding | 6.5 | [4] |

| pA₂ | Human | Neutrophil Chemotaxis (CXCL1-induced) | ~9.6 | [3][6] |

| pA₂ | Human | Adhesion Molecule Expression (CD11b) | 6.9 | [3][6] |

| CXCR2 Selectivity | Human | vs. CXCR1 and CCR2b | >150-fold | [2][7] |

| Plasma Protein Binding | Human | Ex vivo | 99% | [2][5] |

Table 2: Clinical Pharmacokinetics and Pharmacodynamics

| Parameter | Population | Dose | Value | Reference(s) |

| Tₘₐₓ | Healthy Volunteers | Single Oral Dose (0.1–200 mg) | ~2 hours | [5] |

| Terminal Half-life (t½) | Healthy Volunteers | Single Oral Dose | 11 hours | [5] |

| Sputum Neutrophil Reduction | Bronchiectasis Patients | 80 mg BID for 28 days | 69% | [1][8][9] |

| Blood Neutrophil Reduction | Severe Asthma Patients | 45 mg BID for 12 months | ~25% | [2] |

| Blood Neutrophil Reduction | COPD Patients | 50-80 mg BID for 4 weeks | 13-40% from baseline | [10] |

| Receptor Occupancy | Severe Asthma Patients | 45 mg BID | >96% | [2][7] |

| Metabolism | In vitro | Human Liver Microsomes | Primarily CYP3A4 and CYP2C9 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and interpretation of results.

Radioligand Binding Assay for CXCR2

This assay quantifies the ability of this compound to inhibit the binding of a radiolabeled ligand to the CXCR2 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing human CXCR2 are cultured and harvested. Membranes are prepared from these cells.

-

Assay Components: The assay includes the cell membranes, a radiolabeled CXCR2 ligand such as [¹²⁵I]CXCL8, and varying concentrations of this compound.[11]

-

Incubation: The components are incubated together in a suitable buffer for a defined period to allow binding to reach equilibrium. The effects of time and temperature are noted as this compound is a slowly reversible antagonist.[3]

-

Separation: The reaction is terminated, and bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound ligand, is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy volunteers.

-

Assay Setup: A multi-well chamber system (e.g., a Boyden chamber) with a microporous membrane is used.[12] Neutrophils, pre-incubated with various concentrations of this compound or vehicle, are placed in the upper chamber.

-

Chemoattractant: A chemoattractant, such as CXCL1 or CXCL8, is placed in the lower chamber to create a chemical gradient across the membrane.

-

Incubation: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, often by cell counting using a microscope or flow cytometry.

-

Data Analysis: The inhibitory effect of this compound is calculated, and a pA₂ value is determined to quantify its antagonist potency in this functional response.[3][6]

In Vivo LPS-Induced Lung Inflammation Model

This animal model is used to evaluate the efficacy of this compound in reducing neutrophil infiltration into the lungs following an inflammatory challenge.

Methodology:

-

Animal Model: Rats or other suitable species are used.[2][7]

-

Dosing: Animals are orally administered this compound or a vehicle control at specified time points before the inflammatory challenge.

-

Inflammatory Challenge: Animals are challenged with an inhaled dose of lipopolysaccharide (LPS) to induce acute lung inflammation and neutrophil recruitment.

-

Sample Collection: At a predetermined time after the LPS challenge, bronchoalveolar lavage (BAL) fluid is collected to sample the inflammatory cells in the airways. Blood samples may also be collected.

-

Cell Counting: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined.

-

Data Analysis: The reduction in LPS-induced lung and blood neutrophilia in the this compound-treated group is compared to the vehicle-treated group to assess in vivo efficacy.[2][7]

Summary and Conclusion

This compound is a highly potent and selective CXCR2 antagonist that effectively inhibits neutrophil migration and activation.[1][2] Its pharmacological profile is characterized by high binding affinity, slow reversibility, and significant in vivo activity in blocking neutrophil recruitment in inflammatory models.[3][7] Clinical studies have demonstrated that oral administration of this compound leads to a marked reduction in neutrophil counts in the sputum and blood of patients with inflammatory respiratory diseases such as bronchiectasis and COPD.[8][10] However, despite its potent anti-inflammatory effects on neutrophil trafficking, clinical trials in severe asthma and bronchiectasis did not show significant improvements in clinical outcomes.[8][13]

The compound is generally well-tolerated, with a reversible reduction in blood neutrophil counts being the primary mechanism-based effect.[2][10] Ongoing research continues to explore the therapeutic potential of this compound, particularly in oncology, where inhibiting the CXCR2 pathway may modulate the tumor microenvironment.[6][14] This technical guide provides foundational data for researchers and clinicians working on CXCR2 antagonism and the development of novel anti-inflammatory therapies.

References

- 1. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD5069 [openinnovation.astrazeneca.com]

- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AZD5069 [openinnovation.astrazeneca.com]

- 8. bionews.com [bionews.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

AZD-5069 Target Validation in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical target validation of AZD-5069, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: this compound and the CXCR2 Target

This compound is an orally bioavailable small molecule that acts as a selective and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G protein-coupled receptor predominantly expressed on neutrophils and is a key mediator of neutrophil migration to inflammatory sites.[2] Its activation by chemokine ligands, such as CXCL1 and CXCL8 (IL-8), triggers a signaling cascade that leads to chemotaxis, neutrophil activation, and the release of inflammatory mediators.[3][4] By blocking this interaction, this compound aims to mitigate neutrophil-driven inflammation, a pathological feature in various diseases, including respiratory conditions and cancer.[2][5]

Quantitative Preclinical Data Summary

The preclinical efficacy of this compound has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Ligand | Cell Type/System | Endpoint | Result | Citation |

| Receptor Binding | Radiolabeled CXCL8 | Human CXCR2 | pIC50 | 9.1 | [3][6] |

| Receptor Binding | - | Human CXCR2 | IC50 | 0.79 nM | [1][7] |

| Neutrophil Chemotaxis | CXCL1 | Human Neutrophils | pA2 | ~9.6 | [3][6] |

| Adhesion Molecule Expression (CD11b) | CXCL1 | Human Neutrophils | pA2 | 6.9 | [3][6] |

| Ligand-Induced Calcium Mobilization | IL-8 or GRO-α | Human Neutrophils | Inhibition | Concentration-dependent | [1] |

| Cell Migration | Basal | Human Thyroid Cancer Cell Lines (TPC-1, BCPAP, 8305C) | Inhibition | Significant | [8][9] |

| Cell Migration | CXCL8-induced | Human Thyroid Cancer Cell Lines | Inhibition | Significant | [8] |

Table 2: In Vivo Activity of this compound

| Model | Species | Treatment | Key Findings | Citation |

| LPS-Induced Lung Inflammation | Rat | Oral administration of this compound | Blocked lung (BAL) and blood neutrophilia | [1] |

| Chronic Dosing Study | Cynomolgus Monkey | 30, 130, and 525 mg/kg/day (oral, b.i.d) for 39 weeks | No discernible effect on neutrophil phagocytosis or oxidative burst; Dose-related increase in myeloid/erythroid ratio in bone marrow | [5] |

| Advanced Prostate Cancer Model (Ptenpc-/-) | Mouse | 100 mg/kg this compound | Induced tumor regression and re-education of tumor-associated macrophages | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanism and validation of this compound.

CXCR2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by ligand binding to the CXCR2 receptor, which is inhibited by this compound.

Experimental Workflow: In Vivo Xenograft Model

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical cancer xenograft model.

References

- 1. AZD5069 [openinnovation.astrazeneca.com]

- 2. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AZD5069 [openinnovation.astrazeneca.com]

- 8. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.unipd.it [research.unipd.it]

Review of early-phase clinical trials involving AZD-5069

An In-depth Technical Review of Early-Phase Clinical Trials Involving AZD-5069

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is an orally bioavailable, selective, and reversible antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2] CXCR2 is a key mediator in the recruitment of neutrophils to sites of inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers.[1] This technical guide provides a comprehensive review of the early-phase clinical trial data for this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. The document summarizes quantitative data in structured tables, details key experimental methodologies, and provides visual diagrams of critical pathways and workflows to facilitate a deeper understanding of this compound.

Mechanism of Action

This compound functions by directly binding to the CXCR2 receptor, a G protein-coupled receptor, and inhibiting its activation by chemokine ligands such as CXCL1 and CXCL8 (IL-8).[1][3] This blockade prevents downstream signaling cascades that are crucial for neutrophil chemotaxis, adhesion, and migration from the bloodstream into tissues.[1][3] By inhibiting neutrophil recruitment, this compound has the potential to mitigate inflammation and neutrophil-mediated tissue damage.[1] In preclinical oncology models, this mechanism has also been shown to potentially inhibit tumor cell proliferation and modulate the tumor microenvironment.[1][4] this compound is a potent antagonist with a pIC50 value of 8.8 for inhibiting CXCL8 binding to human CXCR2.[5] It is characterized as a slowly reversible antagonist, with its pharmacological effects influenced by time and temperature.[3][5]

Clinical Pharmacology: Pharmacokinetics (PK)

The pharmacokinetic profile of this compound has been characterized in eight Phase I studies involving 240 healthy volunteers.[6][7] The compound exhibits predictable, linear pharmacokinetics suitable for twice-daily oral administration.[6][7]

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value / Observation | Citation |

| Absorption (Tmax) | Rapidly absorbed; ~2 hours to reach peak concentration (fasting). | [6][7] |

| Half-Life (t½) | Initial: ~4 hours; Terminal: ~11 hours. | [6][7] |

| Dosing Regimen | Half-life data supports twice-daily (BID) administration. | [6][7] |

| Steady State | Achieved within 2-3 days of repeated dosing. | [6][7] |

| Accumulation | Minimal accumulation (~1.1-fold) with twice-daily dosing. | [6][7] |

| Dose Proportionality | Systemic exposure (AUC) is approximately proportional to the dose. | [6][7] |

| Food Effect | A high-fat meal reduced Cmax by 50% but did not change total exposure (AUC). | [6][7] |

| Variability | Low intra-subject variability (AUC: 3-11%); Moderate inter-subject variability (AUC: 29-64%). | [6][7] |

| Metabolism | Primarily mediated by CYP3A4 and CYP2C9. | [6] |

| Drug Interaction | Co-administration with ketoconazole (B1673606) (strong CYP3A4 inhibitor) increased this compound AUC by 2.1-fold and Cmax by 1.6-fold. | [7][8] |

| Special Populations | Elderly subjects had 39% higher AUC. Japanese subjects had similar or slightly higher exposure than Caucasians. | [6][7] |

| Excretion | Less than 5% of the dose is excreted as the parent drug in urine. | [6][7] |

Clinical Pharmacology: Pharmacodynamics (PD)

The primary pharmacodynamic effect of this compound is a dose-dependent, reversible reduction in circulating and tissue-level neutrophils, consistent with its mechanism of action.

Table 2: Summary of this compound Pharmacodynamic Effects

| Population | Dose Regimen | Key Pharmacodynamic Finding | Citation |

| Healthy Volunteers | Single dose ≥ 5.45 mg | Reversible reduction in blood neutrophil counts. | [8] |

| Bronchiectasis Patients | 80 mg BID for 28 days | 69% reduction in absolute sputum neutrophil count vs. placebo. | [9] |

| Severe Asthma Patients | 45 mg BID for up to 12 months | Sustained ~25% reduction in blood neutrophils. | [8] |

| COPD Patients | 50-80 mg BID for 4 weeks | 13-40% average decrease in blood neutrophil counts from baseline. | [10] |

| Healthy Volunteers | 100 mg BID | Significant increase in serum concentrations of CXCR2 ligands IL-8 and GROα. | [11] |

| Healthy Volunteers | Dose-ranging | Target engagement confirmed via ex vivo GRO-α induced CD11b expression assay. | [8] |

Early-Phase Clinical Safety and Tolerability

Across multiple early-phase trials in both healthy volunteers and patient populations, this compound has been generally well-tolerated. The most consistent safety finding is a reduction in neutrophil counts, an expected consequence of its pharmacology.

Table 3: Summary of Safety and Tolerability in Early-Phase Trials

| Population | N | Dose Regimen | Key Safety Findings | Citation |

| Healthy Volunteers | 214 | Single doses up to 200 mg; Multiple doses up to 100 mg BID for 6.5 days | Well tolerated; No clinically significant adverse effects observed. | [8] |

| Severe Asthma | 640 | 5, 15, or 45 mg BID for 6-12 months | Generally well tolerated. Most common adverse event was nasopharyngitis. | [12] |

| Moderate-to-Severe COPD | 87 | 50 mg or 80 mg BID for 4 weeks | Well tolerated. No increase in infection rates vs. placebo. 4 patients discontinued (B1498344) due to decreased neutrophil count. | [10] |

| Bronchiectasis | 52 | 80 mg BID for 28 days | Well tolerated. Similar number of infections/exacerbations vs. placebo, but led to more discontinuations in the this compound group (4 vs. 0). | [9] |

Summary of Key Early-Phase Clinical Trials

A number of Phase I and II trials have investigated this compound across various indications, from inflammatory diseases to oncology.

Table 4: Overview of Selected Early-Phase this compound Clinical Trials

| ClinicalTrials.gov ID | Phase | Population / Indication | Key Objective(s) | Citation |

| NCT00953888, NCT01051505, etc. (8 trials) | I | Healthy Volunteers | Assess safety, tolerability, and pharmacokinetics of single and multiple ascending doses. | [6][7] |

| NCT01480739 | I | Healthy Volunteers | Neutrophil Function Study. | [13] |

| NCT01233232 | IIa | Moderate-to-Severe COPD | Evaluate safety and tolerability over 4 weeks. | [10] |

| NCT01704495 | IIb | Uncontrolled Severe Asthma | Evaluate efficacy (exacerbation rate) and safety. | [12] |

| N/A | IIa | Bronchiectasis | Evaluate effect on sputum neutrophil counts, safety, and tolerability. | [9] |

| Eudract: 2016-003141-28 | I/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Assess safety and determine the appropriate dose in combination with enzalutamide. | [4] |

| NCT02499328 | Ib/II | Advanced Solid Tumors / Head & Neck Squamous Cell Carcinoma | Evaluate safety and efficacy in combination with durvalumab. | [14] |

Experimental Protocols & Methodologies

Pharmacokinetic Analysis

Across the Phase I studies, pharmacokinetic parameters for this compound were evaluated using standard non-compartmental analysis (NCA) methods on plasma concentration-time data.[7]

Ex Vivo Whole Blood Assay for Target Engagement

Target engagement and receptor coverage were demonstrated using an ex vivo whole blood assay measuring the expression of the adhesion molecule CD11b on neutrophils in response to a CXCR2 ligand.[8]

Neutrophil Function Assays

To ensure that CXCR2 antagonism did not compromise essential host defense mechanisms, key neutrophil functions were assessed. These studies confirmed that while this compound reduced neutrophil counts, it did not impair the phagocytic or oxidative capacity of the remaining cells.[11][15]

References

- 1. Facebook [cancer.gov]

- 2. This compound | C18H22F2N4O5S2 | CID 56645576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AZD5069 [openinnovation.astrazeneca.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

AZD-5069: A CXCR2 Antagonist with Therapeutic Potential in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD-5069 is an orally bioavailable, selective, and reversible antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Initially developed for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, its role in oncology is now a significant area of investigation.[3][4][5] The rationale for exploring this compound in cancer stems from the crucial role of the CXCR2 signaling axis in tumor progression, including angiogenesis, metastasis, and the modulation of the tumor microenvironment.[6][7] This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical development of this compound as a potential therapeutic agent in oncology.

Mechanism of Action: Targeting the CXCR2 Signaling Pathway

This compound functions by directly binding to CXCR2 and inhibiting its activation by its cognate ligands, which are primarily ELR+ CXC chemokines such as CXCL1-3 and CXCL5-8.[1][6][8] This blockade disrupts downstream signaling cascades that are implicated in various aspects of cancer progression.[9]

The CXCR2 signaling pathway, when activated, promotes:

-

Tumor Growth and Proliferation: Activation of pathways like MAPK and PI3K/Akt contributes to cancer cell proliferation and survival.[8][9]

-

Angiogenesis: CXCR2 signaling on endothelial cells is a key driver of neovascularization, which is essential for tumor growth.[6][8]

-

Metastasis: By promoting cell migration and invasion, the CXCR2 axis facilitates the spread of cancer cells to distant organs.[6][8]

-

Chemoresistance: Increased expression of CXCR2 and its ligands has been linked to resistance to chemotherapy in various cancers, including prostate and breast cancer.[6][10]

-

Immune Evasion: CXCR2 signaling plays a critical role in the recruitment of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), into the tumor microenvironment.[7][11]

By antagonizing CXCR2, this compound has the potential to counteract these pro-tumorigenic effects.

Caption: A diagram of the CXCR2 signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation of this compound in Oncology

A growing body of preclinical evidence supports the anti-tumor activity of this compound across a range of cancer types, both as a monotherapy and in combination with other agents.

In Vitro Studies

In vitro experiments have demonstrated the ability of this compound to inhibit key cellular processes involved in cancer progression.

| Cancer Type | Cell Lines | Key Findings | Reference |

| Thyroid Cancer | TPC-1, BCPAP, 8505C, 8305C | This compound significantly reduced basal and CXCL8-induced cell migration. It also downregulated CXCR2 mRNA and protein expression. No significant effect on cell proliferation was observed. | [12][13] |

| Triple-Negative Breast Cancer (TNBC) | Not specified | The combination of this compound with doxorubicin (B1662922) inhibited doxorubicin-mediated CXCR2 overexpression and reduced chemoresistance. | [14] |

| Hepatocellular Carcinoma (HCC) | Not specified | This compound enhanced the efficacy of anti-PD-L1 antibodies in an in vivo model, suggesting a synergistic effect. | [14] |

In Vivo Studies

Animal models have provided further evidence for the anti-tumor effects of this compound.

| Cancer Model | Key Findings | Reference |

| Prostate Cancer (C4-2 xenograft) | This compound in combination with 3 Gy irradiation resulted in a significant tumor growth delay compared to either treatment alone. | [15] |

| Hepatocellular Carcinoma (NASH-HCC murine model) | The combination of this compound with an anti-PD-L1 antibody suppressed tumor burden and extended survival. This was associated with a switch in tumor-associated neutrophils from a pro-tumor to an anti-tumor phenotype. | [16][17] |

| Breast Cancer | Knockdown of CXCR2 enhanced the anti-tumor activity of paclitaxel (B517696) and inhibited spontaneous lung metastases. | [10] |

Experimental Protocols

In Vitro Cell Migration Assay (Thyroid Cancer) [12][13]

-

Cell Culture: Human thyroid cancer cell lines (TPC-1, BCPAP, 8505C, 8305C) and normal human primary thyroid cells (NHT) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 µM) for 24 hours.

-

Transwell Migration Assay: A transwell chamber system is used. Treated cells are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., CXCL8) or serum.

-

Incubation: The chambers are incubated to allow for cell migration through the porous membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Tumor Xenograft Study (Prostate Cancer) [15]

-

Animal Model: Severe combined immunodeficient (SCID) mice are used.

-

Tumor Implantation: C4-2 human prostate cancer cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specific volume (e.g., 100 mm³). Mice are then randomized into treatment groups: vehicle control, this compound alone, irradiation alone, and combination therapy.

-

Treatment Administration: this compound is administered daily by oral gavage (e.g., 2 mg/kg). A single dose of radiation (e.g., 3 Gy) is delivered to the tumors.

-

Monitoring: Tumor volume and mouse weight are measured regularly (e.g., three times a week).

-

Endpoint: The study is concluded when tumors reach a predetermined maximum volume (e.g., 1000 mm³). Tumor quadrupling time is calculated as a measure of treatment efficacy.

Caption: A typical workflow for preclinical evaluation of this compound.

Clinical Development of this compound in Oncology

This compound has been evaluated in several clinical trials for various solid tumors, primarily in combination with other anti-cancer therapies.

| Clinical Trial ID | Phase | Cancer Type | Combination Agents | Status | Key Findings/Objectives | Reference |

| NCT03177187 (ACE) | I/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Enzalutamide (B1683756) | Terminated | To evaluate the safety, tolerability, and anti-tumor activity of the combination. The combination was found to be safe and tolerable, with clinical benefit observed in a subset of patients. | [18][19][20] |

| NCT02499328 | I/II | Advanced Solid Tumors and Relapsed/Metastatic Squamous Cell Carcinoma of the Head and Neck (SCCHN) | Durvalumab (anti-PD-L1) | Completed | To assess the safety and efficacy of the combination. | [12][21][22] |

| 2020-003346-36 | I/II | Advanced Hepatocellular Carcinoma (HCC) | Durvalumab (anti-PD-L1) | Recruiting | To determine the recommended phase II dose and assess the anti-tumor efficacy of the combination. | [16][17] |

Clinical Trial Design Example: ACE Trial (NCT03177187)

The ACE trial was a Phase I/II study designed to assess the combination of this compound with enzalutamide in patients with mCRPC.[18][19]

-

Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a standard dose of enzalutamide (160 mg daily).[18][19] Patients received escalating doses of this compound (starting at 40 mg twice daily).[18]

-

Phase II (Cohort Expansion): This phase was intended to further evaluate the efficacy of the combination at the RP2D in a larger cohort of patients.[18][19]

The trial was terminated early by the sponsor, but the available data indicated that the combination was safe and well-tolerated.[19] It also showed preliminary signs of clinical activity, including biochemical and radiological responses in some patients.[19]

References

- 1. Facebook [cancer.gov]

- 2. This compound | C18H22F2N4O5S2 | CID 56645576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clinical and functional characterization of CXCR1/CXCR2 biology in the relapse and radiotherapy resistance of primary PTEN-deficient prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. researchgate.net [researchgate.net]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. hra.nhs.uk [hra.nhs.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. go.drugbank.com [go.drugbank.com]

Methodological & Application

Standard Protocol for Using AZD-5069 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5069 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 and its ligands, such as CXCL1 and CXCL8 (IL-8), play a crucial role in the recruitment and activation of neutrophils and are implicated in various inflammatory diseases and cancer progression. This compound is a slowly reversible antagonist, and its effects can be influenced by time and temperature.[2] This document provides detailed protocols for the use of this compound in common cell culture assays to assess its biological activity.

Mechanism of Action

This compound functions by directly binding to CXCR2, thereby inhibiting its activation by cognate chemokines. This blockade of CXCR2-mediated signaling pathways can prevent the downstream effects of receptor activation, including neutrophil chemotaxis, calcium mobilization, and proliferation of CXCR2-expressing tumor cells.

Data Presentation

Quantitative Data Summary

The following table summarizes the reported potency and efficacy of this compound in various in vitro assays.

| Parameter | Value | Assay Type | Cell Type/System | Ligand | Reference |

| IC50 | 0.79 nM | Radioligand Binding | Human CXCR2 | [125I]-IL-8 | [1][3] |

| pIC50 | 8.8 | Ligand Binding | Human CXCR2 | CXCL8 | [2] |

| pIC50 | 9.1 | Radioligand Binding | Human CXCR2 | Radiolabeled CXCL8 | [4] |

| pIC50 | 6.5 | Ligand Binding | Human CXCR1 | CXCL8 | [2] |

| pA2 | ~9.6 | Chemotaxis | Human Neutrophils | CXCL1 | [4] |

| pA2 | 6.9 | Adhesion Molecule Expression | Human Neutrophils | CXCL1 | [4] |

Note: pIC50 is the negative logarithm of the IC50 value. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

-

Solubility in DMSO: Up to 95 mg/mL (199.36 mM).[2]

-

Procedure:

-

Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 10 mM or 20 mM). Moisture-absorbing DMSO can reduce solubility.[2]

-

Store the stock solution at -20°C or -80°C.

-

On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Key Experimental Workflows and Signaling Pathways

CXCR2 Signaling Pathway

The following diagram illustrates the CXCR2 signaling pathway, which is inhibited by this compound. Upon binding of chemokines like CXCL1 or CXCL8, CXCR2 activates intracellular signaling cascades, leading to cellular responses such as chemotaxis, degranulation, and gene transcription. This compound blocks the initial ligand-receptor interaction.

Caption: CXCR2 Signaling Pathway and this compound Inhibition.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the in vitro efficacy of this compound.

Caption: General workflow for in vitro testing of this compound.

Detailed Methodologies

Cell Viability Assay (WST-1)

This protocol is adapted for assessing the cytotoxic or cytostatic effects of this compound. A recent study showed that this compound, at concentrations ranging from 100 pM to 10 µM, had negligible effects on the viability of normal human thyroid cells and various thyroid cancer cell lines.[5]

-

Materials:

-

Target cells (e.g., cancer cell lines)

-

96-well flat-bottom tissue culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

WST-1 reagent

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time should be optimized for the cell line being used.

-

Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if possible.

-

Data Analysis: Subtract the absorbance of the blank (medium only with WST-1) from all readings. Calculate cell viability as a percentage of the vehicle control.

-

Cell Migration Assay (Transwell)

This assay measures the ability of this compound to inhibit the chemotactic migration of cells towards a CXCR2 ligand.

-

Materials:

-

Target cells (e.g., human neutrophils, HL-60 cells, or cancer cell lines)

-

Transwell inserts (e.g., 6.5 mm diameter with 3 µm, 5 µm, or 8 µm pore size polycarbonate membrane) for 24-well plates

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

CXCR2 ligand (e.g., recombinant human CXCL1 or CXCL8)

-

This compound stock solution

-

Staining solution (e.g., Crystal Violet or DAPI)

-

-

Protocol:

-

Preparation:

-

Starve the cells in a low-serum medium for 4-6 hours before the assay.

-

Prepare the chemoattractant solution by diluting CXCL1 or CXCL8 in the assay medium to the desired concentration (e.g., 10 nM for CXCL8).[6]

-

Add 600 µL of the chemoattractant solution to the lower chambers of the 24-well plate. Add assay medium without the chemoattractant to control wells.

-

-

Cell Treatment: Resuspend the starved cells in the assay medium at a concentration of 1 x 10⁶ cells/mL. Incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C. A study on thyroid cancer cells used 1 µM of AZD5069 to significantly reduce cell migration.[5]

-

Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration optimized for the cell type (e.g., 2-4 hours for neutrophils, up to 24 hours for cancer cells).

-

Quantification:

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.

-

Stain the migrated cells with Crystal Violet or a fluorescent dye like DAPI.

-

Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted, and the absorbance or fluorescence can be measured using a plate reader.

-

-

Data Analysis: Express the number of migrated cells in the this compound-treated groups as a percentage of the migration in the vehicle-treated group (stimulated with chemoattractant).

-

Calcium Flux Assay

This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration induced by a CXCR2 ligand.

-

Materials:

-

Target cells (e.g., human neutrophils or CXCR2-expressing cell lines)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-8 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CXCR2 ligand (e.g., GROα or IL-8)

-

This compound stock solution

-

Fluorescence plate reader with kinetic reading capabilities

-

-

Protocol:

-

Cell Loading:

-

Resuspend cells in the assay buffer.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-8 AM at 2-5 µM) by incubating for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye and resuspend them in the assay buffer.

-

-

Treatment:

-

Aliquot the dye-loaded cells into a 96-well black-walled, clear-bottom plate.

-

Add various concentrations of this compound or vehicle control and incubate for 15-30 minutes.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

-

Establish a baseline fluorescence reading for 15-30 seconds.

-

Inject the CXCR2 ligand (e.g., GROα or IL-8) into each well to achieve a final concentration that elicits a submaximal response (EC₈₀).

-

Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Normalize the response in the this compound-treated wells to the response in the vehicle-treated wells (stimulated with ligand).

-

Determine the IC₅₀ value of this compound by fitting the concentration-response data to a suitable model. This compound has been shown to inhibit GROα-induced calcium flux in human neutrophils.[7]

-

-

References

- 1. AZD5069 [openinnovation.astrazeneca.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | CXCR | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for AZD-5069 in In-Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5069 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 and its ligands, such as CXCL8 (IL-8), play a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases and cancer. These application notes provide an overview of recommended dosages and detailed protocols for the use of this compound in various preclinical animal models.

Mechanism of Action

This compound functions by binding to CXCR2, thereby preventing the binding of its cognate chemokines. This blockade inhibits downstream signaling pathways, leading to a reduction in neutrophil chemotaxis and activation. The receptor binding potency of this compound is reported to be similar across multiple species, including mice, rats, dogs, and cynomolgus monkeys.

Signaling Pathway

The following diagram illustrates the CXCR2 signaling pathway and the inhibitory action of this compound.

Recommended Dosages

The following tables summarize reported dosages of this compound used in various in-vivo animal models. It is recommended to perform dose-response studies to determine the optimal dosage for specific experimental conditions.

Table 1: this compound Dosages in Rodent Models

| Animal Model | Indication | Dosage | Route of Administration | Dosing Frequency | Reference |

| Mouse | Pancreatitis | 8 mg/kg | Oral gavage | Daily | [1] |

| Mouse | Prostate Cancer (Transgenic) | 100 mg/kg | Oral gavage | Daily | |

| Mouse | Prostate Cancer (Xenograft) | Not specified | Not specified | Not specified | [2] |

| Rat | LPS-Induced Lung Inflammation | Not specified | Oral | Not specified | [3] |

Table 2: this compound Dosages in Non-Rodent Models

| Animal Model | Indication | Dosage | Route of Administration | Dosing Frequency | Reference |

| Cynomolgus Monkey | Toxicology/Safety | 30, 130, 525 mg/kg | Oral | Twice Daily (b.i.d) | [4] |

Experimental Protocols

Protocol 1: this compound Administration in a Mouse Prostate Cancer Xenograft Model

This protocol outlines the procedure for evaluating the efficacy of this compound in a subcutaneous prostate cancer xenograft model.

Experimental Workflow:

Materials:

-

Prostate cancer cells (e.g., PC-3, LNCaP)

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

This compound

-

Vehicle for administration (e.g., 0.5% hydroxypropyl methylcellulose (B11928114), 0.1% Tween 80 in water)

-

Calipers

-

Standard cell culture and animal handling equipment

Procedure:

-

Cell Preparation: Culture prostate cancer cells to ~80% confluency. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[5]

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the specified dose of this compound or vehicle to the respective groups via oral gavage daily.

-

Efficacy Evaluation: Continue to measure tumor volumes throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: this compound in a Rat Model of LPS-Induced Acute Lung Inflammation

This protocol describes the induction of acute lung inflammation using lipopolysaccharide (LPS) in rats and the evaluation of this compound's therapeutic effect.

Experimental Workflow:

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for administration

-

Anesthetic

-

Equipment for intratracheal instillation

-

PBS for bronchoalveolar lavage (BAL)

Procedure:

-

Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle orally at the desired dose and time point before LPS challenge (e.g., 1-2 hours prior).

-

LPS Challenge: Anesthetize the rats and intratracheally instill a solution of LPS in sterile saline.

-

Monitoring: Monitor the animals for signs of respiratory distress.

-

Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS challenge (e.g., 4-24 hours), euthanize the rats and perform a BAL by instilling and retrieving PBS into the lungs via a tracheal cannula.[6][7]

-

BAL Fluid Analysis: Analyze the collected BAL fluid for total and differential cell counts (particularly neutrophils) and for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using appropriate methods such as ELISA or multiplex assays.[8][9]

Formulation for Oral Administration

For oral administration in rodents, this compound can be formulated as a suspension. A commonly used vehicle is an aqueous solution of 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80. It is crucial to ensure the suspension is homogenous before each administration.

Concluding Remarks

The provided dosages and protocols serve as a starting point for in-vivo studies with this compound. Researchers should optimize these parameters based on their specific experimental design, animal model, and disease indication. Careful consideration of the timing of drug administration in relation to the disease induction or measurement of endpoints is critical for obtaining meaningful results.

References

- 1. researchgate.net [researchgate.net]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. AZD5069 [openinnovation.astrazeneca.com]

- 4. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 6. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 8. Attenuation of lipopolysaccharide-induced acute lung injury by treatment with IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

How to prepare AZD-5069 stock solutions for experiments

Application Notes and Protocols for AZD-5069

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experiments. This compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophil-driven inflammation.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 476.5 g/mol | [1][2][3] |

| Appearance | White to off-white solid powder | [4] |

| Purity | >98% | |

| Solubility | ||

| In DMSO | 90-95 mg/mL (188.87-199.36 mM) | [3][5][6][7] |

| In Ethanol | ~10-24 mg/mL | [3] |

| In Water | Insoluble | [3] |

| Storage (Powder) | -20°C for up to 3 years | [3][5] |

| Storage (Stock Solution in DMSO) | -80°C for 1-2 years; -20°C for 1 month to 1 year | [3][5] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.765 mg of this compound (Molecular Weight = 476.5 g/mol ).

-

Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.765 mg of powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]

Note on DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[3] It is recommended to use fresh, anhydrous DMSO and to work quickly.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

For most cell-based assays, the high-concentration DMSO stock solution needs to be further diluted in cell culture media.

Procedure:

-

Thawing: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to make an intermediate dilution of the stock solution in cell culture medium before preparing the final working concentrations. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution.

-

Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution into the appropriate cell culture medium. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

-